molecular formula C20H23NO7 B2837509 [(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 386262-16-4

[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2837509
CAS No.: 386262-16-4
M. Wt: 389.404
InChI Key: SQPPXSMLSZHAGY-UHFFFAOYSA-N
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Description

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic ester-carbamate hybrid compound featuring a 3,4,5-trimethoxybenzoate core linked to a (2-methoxy-5-methylphenyl)carbamoyl moiety via a methyl ester bridge.

Properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-12-6-7-15(24-2)14(8-12)21-18(22)11-28-20(23)13-9-16(25-3)19(27-5)17(10-13)26-4/h6-10H,11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPPXSMLSZHAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the esterification of 3,4,5-trimethoxybenzoic acid with [(2-methoxy-5-methylphenyl)carbamoyl]methyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens or nitrating agents in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of [(2-methoxy-5-methylphenyl)carbamoyl]methyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues in Antiproliferative Research

Chalcone Derivatives (e.g., Compounds 6, 7, 8)

  • Structure: Share the 3,4,5-trimethoxybenzaldehyde-derived backbone but lack the carbamoyl group. Instead, they incorporate α-position substituents (e.g., methyl or cyano groups) via Claisen-Schmidt or Knoevenagel condensations .
  • Activity: Exhibit cytotoxic effects on MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer) cell lines. Chalcone 8 (with a cyano group) shows enhanced antiproliferative activity compared to unsubstituted chalcones .
  • Comparison : The target compound’s carbamoyl group may improve target specificity or solubility compared to chalcones, though its α-position substitution pattern differs.
Thiazolylmethylcarbamate Analogues
  • Structure : Thiazol-5-ylmethyl carbamates (e.g., compounds l , m , p ) feature heterocyclic thiazole rings and hydroperoxy or urea substituents, contrasting with the target compound’s simpler aromatic carbamoyl group .
  • Activity : Designed for protease inhibition or antibacterial applications, these compounds emphasize heterocyclic interactions.
  • Comparison : The absence of a thiazole ring in the target compound may reduce metabolic instability, a common issue with heterocyclic derivatives .
Pharmaceutical Trimethoxybenzoate Derivatives

Reserpine

  • Structure : Contains a 3,4,5-trimethoxybenzoyloxy group linked to a yohimbane alkaloid core .
  • Activity: Inhibits vesicular monoamine transporters (VMAT), used in hypertension and psychiatric disorders.
Herbicidal Methyl Benzoate Derivatives

Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

  • Structure : Methyl benzoate esters with sulfonylurea and triazine groups .
  • Activity : Inhibit acetolactate synthase (ALS) in plants.
  • Comparison : The target compound’s lack of sulfonylurea or triazine groups suggests divergent mechanisms (e.g., cytotoxicity vs. enzyme inhibition). However, both leverage methoxy groups for lipophilicity .
Piperazinyl-Modified Benzoates

Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetamido)benzoate

  • Activity: Not specified, but piperazine moieties often improve blood-brain barrier penetration.
  • Comparison : The target compound’s carbamoyl group may limit CNS activity compared to piperazine derivatives but could favor peripheral tissue targeting .

Biological Activity

The compound [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic derivative exhibiting potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H24N4O4
  • IUPAC Name : N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide
  • CAS Number : 2060057-44-3

The compound features a complex structure with multiple functional groups that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer progression. Research indicates that it may function as an antimitotic agent, disrupting the normal cell cycle and promoting apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The lethal concentration (LC50) values were determined using standard assays:

Cell LineLC50 (nM)Reference
U87 (Glioblastoma)200 ± 60
BE (Neuroblastoma)18.9
SK0.07

These results indicate that the compound exhibits significantly lower LC50 values compared to existing chemotherapeutic agents, suggesting a higher potency against resistant cancer types.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study demonstrated that the compound effectively inhibits cell growth across multiple cancer cell lines, with a notable impact on neuroblastoma and glioblastoma cells. The combination of this compound with radiation therapy resulted in less than 0.5% of cells retaining reproductive integrity, showcasing its potential as a radiosensitizer .
  • Mechanistic Insights :
    • The compound's structure allows for the incorporation of imaging and therapeutic radionuclides, enhancing its applicability in theranostics—a field that combines therapy and diagnostics .
  • Hydrophobicity and Bioavailability :
    • Increased hydrophobicity of the compound enhances its bioavailability and uptake in brain tissues following oral administration. This characteristic is particularly important for treating brain tumors where effective drug delivery is critical .

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